Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate
Description
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate is a synthetic organic compound featuring a thiazole core substituted with a furan-2-carboxamido group, linked via a propanamido chain to a piperidine ring. The ethyl carboxylate moiety at the piperidine nitrogen enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-2-27-19(26)23-9-7-13(8-10-23)20-16(24)6-5-14-12-29-18(21-14)22-17(25)15-4-3-11-28-15/h3-4,11-13H,2,5-10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZRGXDAEBZOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate is a complex organic compound with potential biological activity. Thiazole derivatives, a key structural component of this compound, have been found to exhibit diverse biological activities, suggesting that they interact with multiple cellular targets.
Mode of Action
It is known that the thiazole ring, a key structural component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom. This suggests that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole, a key component of this compound, varies in different solvents. This could potentially affect the compound’s bioavailability and efficacy.
Biological Activity
Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate is a complex organic compound that incorporates various functional groups, including a piperidine ring, a thiazole moiety, and a furan-2-carboxamide. This structural diversity suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- Piperidine ring : A six-membered ring with one nitrogen atom.
- Thiazole : A five-membered ring containing sulfur and nitrogen.
- Furan : A five-membered aromatic ring with oxygen.
Biological Activity Overview
Research indicates that compounds containing thiazole and furan moieties exhibit a range of biological activities, including:
- Antimicrobial properties
- Antitumor effects
- Anticonvulsant activity
- Anti-inflammatory effects
Antimicrobial Activity
Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Ethyl derivative | P. aeruginosa | 8 µg/mL |
Antitumor Activity
The thiazole and furan components are known to enhance the cytotoxicity of compounds against cancer cell lines. For example, in vitro studies have indicated that derivatives of this compound can inhibit cell proliferation in various cancer types, including breast and colon cancer.
Case Study:
A study published in Molecules demonstrated that thiazole derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The presence of electron-donating groups on the phenyl ring significantly increased activity.
Anticonvulsant Activity
Thiazole compounds have been explored for their anticonvulsant properties. In animal models, certain derivatives showed promising results in reducing seizure activity.
| Compound | Model Used | Effectiveness |
|---|---|---|
| Compound C | PTZ-induced seizures | 100% protection |
| Ethyl derivative | Maximal electroshock test | Significant reduction in seizure duration |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme inhibition : Compounds may inhibit enzymes involved in cancer cell proliferation or microbial growth.
- Receptor modulation : The compound may act on neurotransmitter receptors to exert anticonvulsant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with ethyl-substituted piperazine/thiazole derivatives reported in the literature. Below is a comparative analysis based on synthesis, molecular features, and substituent effects (Table 1).
Table 1: Comparative Analysis of Ethyl 4-(3-(2-(Furan-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate and Analogous Compounds
Functional Implications
- Electronic Effects : The furan’s electron-rich nature could enhance π-π stacking interactions, whereas CF₃ or Cl groups in 10d–10f may promote hydrophobic or halogen bonding.
- Solubility : The ethyl carboxylate in the target compound may improve aqueous solubility relative to the piperazine-acetate derivatives, which have additional polar nitrogen atoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
